Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate involves the use of spectroscopic techniques such as FT-IR, NMR, and ESI-MS to confirm the structure of the synthesized compound . Another related compound, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, is synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . These methods demonstrate the complexity and precision required in synthesizing chlorophenyl-containing ethyl esters.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography and various spectroscopic methods. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate has been determined, revealing an orthorhombic space group and specific bond distances . Similarly, the structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been elucidated using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their molecular structures and the presence of functional groups. For instance, the presence of ester, amide, and cyano groups in these molecules suggests that they can undergo a variety of chemical reactions, such as hydrolysis, nucleophilic substitution, and addition reactions. The specific reactivity would depend on the other substituents present on the phenyl ring and the overall molecular context.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of chlorophenyl groups can influence the lipophilicity, which is important for the biological activity of these compounds. The crystalline structures provide insight into the solid-state properties, such as melting points and solubility. Computational methods, such as density functional theory (DFT), are used to predict various properties and reactivity parameters, which are crucial for understanding the behavior of these compounds in different environments .
Scientific Research Applications
Organic Intermediates in Wastewater Treatment
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is identified in studies related to the degradation of certain organic compounds, such as 2,4-dichlorophenoxyacetic acid, in wastewater treatment processes. The research by Sun and Pignatello (1993) on the advanced oxidation processes for wastewater treatment reveals the presence of similar compounds, emphasizing their role as intermediates in environmental applications (Yunfu. Sun & J. Pignatello, 1993).
Synthesis of Substituted Compounds
Research has focused on synthesizing derivatives of ethyl 3-oxopropanoates, which are structurally similar to Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. For instance, Larionova et al. (2013) developed an approach for the synthesis of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, which highlights the chemical versatility and potential applications of these compounds in various syntheses (N. A. Larionova et al., 2013).
Polymorphism in Pharmaceutical Compounds
The study of polymorphic forms of similar ethyl 3-oxopropanoate derivatives, as conducted by Vogt et al. (2013), provides insights into the challenges of characterizing such compounds in pharmaceutical research. These findings are crucial for understanding the physical and chemical properties of similar compounds, including Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (F. Vogt et al., 2013).
Enantioselective Reductions in Bioorganic Chemistry
The enantioselective reduction of similar 3-aryl-3-oxopropanoates by Rhizopus species, as researched by Salvi and Chattopadhyay (2006), demonstrates the biological applications of these compounds. This research contributes to the understanding of the bioorganic transformations that compounds like Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate may undergo (N. Salvi & S. Chattopadhyay, 2006).
Acetylcholinesterase Inhibition and Analytical Method Development
Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, structurally similar to Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, shows potential as an acetylcholinesterase inhibitor. Nemani, Shard, and Sengupta (2018) developed an analytical method for its quantification and investigated its stability and in vitro metabolism, highlighting the potential pharmacological applications of these compounds (Kavya Sri Nemani, Amit Shard, & P. Sengupta, 2018).
Catalytic Synthesis Applications
The catalytic synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from compounds structurally related to Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, as demonstrated by Machado et al. (2011), suggests its utility in organic synthesis, particularly in developing efficient, regioselective synthesis methods (P. Machado et al., 2011).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or suggesting potential applications or areas of study for the compound. This could be based on its properties, biological activity, or other factors.
Please note that the availability of this information can vary depending on the specific compound and the extent of research conducted on it. For a specific compound like “Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate”, you may need to consult specialized databases or scientific literature.
properties
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVFFNRCSJWXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337344 | |
Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
CAS RN |
60868-41-9 | |
Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60868-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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